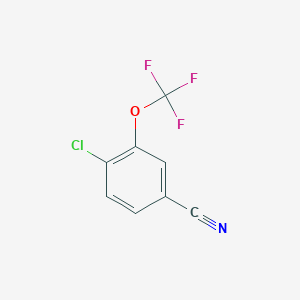

4-Chloro-3-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSOYAYOGSZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590658 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-50-4 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile

CAS Number: 886501-50-4

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed public data for this specific compound, this guide also draws upon information from closely related structural analogs to provide a thorough understanding of its chemical context, potential synthesis, and applications.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring both a chloro and a trifluoromethoxy group. These functional groups are known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, making it a valuable building block in medicinal chemistry.[1][2]

Table 1: General Properties of this compound [3][4]

| Property | Value |

| CAS Number | 886501-50-4 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |

| InChI Key | ODWSOYAYOGSZIG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of similar benzonitrile derivatives. One such method involves a multi-step process starting from a substituted aniline.[5]

A documented synthesis for the isomeric 3-Chloro-4-(trifluoromethoxy)benzonitrile proceeds from 3-chloro-4-trifluoromethoxy aniline via diazotization, formaldoximation, hydrolysis, and cyanation, achieving a purity of ≥99.2% (GC).[5] This suggests a similar pathway could be employed for this compound, starting from 4-chloro-3-(trifluoromethoxy)aniline.

Hypothetical Experimental Workflow for the Synthesis of this compound:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

-

Diazotization: 4-Chloro-3-(trifluoromethoxy)aniline is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with a nitrile group.

-

Workup and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography or recrystallization to afford pure this compound.

Applications in Research and Drug Development

Benzonitrile derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][6] The incorporation of a trifluoromethoxy group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties in drug candidates.

While specific applications for this compound are not widely reported, its structural motifs are present in molecules investigated for various therapeutic areas. Benzonitrile compounds have been explored as intermediates in the synthesis of compounds with potential anti-inflammatory, and anti-cancer properties.[1][6]

Logical Relationship of Compound Features to Application:

Caption: Relationship between the structure and potential applications of the compound.

Data Presentation

Due to the scarcity of publicly available experimental data for this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform their own analytical characterization, such as NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound.

For the related isomer, 3-Chloro-4-(trifluoromethoxy)benzonitrile , the synthesis was reported to yield a product with a purity of ≥99.2% as determined by Gas Chromatography (GC).[5] The structure of the product and intermediates in that synthesis were confirmed by Infrared (IR) spectroscopy and elemental analysis.[5]

Signaling Pathways

There is currently no available information directly implicating this compound in any specific signaling pathways. However, as a versatile chemical intermediate, it could be used to synthesize more complex molecules that are designed to interact with biological targets such as enzymes or receptors. The development of such molecules would be guided by the desired therapeutic effect and the signaling pathways relevant to the disease of interest.

Conclusion

This compound is a fluorinated aromatic compound with potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview based on its chemical structure and information from closely related analogs. Further research and characterization of this compound are warranted to fully explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of interest in chemical research and development. Due to the specificity of this compound, publicly available experimental data on all its physical properties is limited. This guide presents verified identification data and outlines standard experimental protocols for the determination of key physical characteristics for aromatic nitriles.

Core Compound Identification

The fundamental identification details for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 886501-50-4 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzenecarbonitrile |

Quantitative Physical Properties

| Property | Typical Value Range (for related compounds) | Standard Experimental Protocol |

| Melting Point | Crystalline solid at room temperature | See Experimental Protocols section |

| Boiling Point | High boiling liquid under vacuum | See Experimental Protocols section |

| Density | Denser than water | See Experimental Protocols section |

| Solubility | Generally soluble in organic solvents | See Experimental Protocols section |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of aromatic nitriles like this compound.

Melting Point Determination

The melting point of a solid crystalline compound such as this is typically determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube.

-

Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating : The sample is heated at a controlled rate.

-

Observation : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For high-boiling-point compounds, vacuum distillation is the preferred method to prevent decomposition.

-

Apparatus Setup : A small-scale distillation apparatus is assembled, including a flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Procedure : A small sample of the compound is placed in the distillation flask. The system is evacuated to a specific pressure. The flask is then heated.

-

Measurement : The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, is recorded.

Density Measurement

For a solid compound, density can be determined using gas pycnometry.

-

Principle : This method measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber.

-

Procedure : A known weight of the sample is placed in the sample chamber. The chamber is sealed and filled with the inert gas to a specific pressure. The gas is then allowed to expand into a second empty chamber of known volume.

-

Calculation : The resulting pressure is used to calculate the volume of the sample, and the density is determined by dividing the mass by the volume.

Solubility Testing

A qualitative and semi-quantitative assessment of solubility is typically performed in a range of standard laboratory solvents.

-

Solvent Selection : A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure : A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of each solvent (e.g., 1 mL) in a test tube.

-

Observation : The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture may be gently heated to assess temperature effects on solubility. Observations are recorded as soluble, partially soluble, or insoluble.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Structure and Properties

This compound is an aromatic nitrile featuring a chlorine atom and a trifluoromethoxy group as substituents on the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 886501-50-4[1] |

| Molecular Formula | C₈H₃ClF₃NO[1] |

| Molecular Weight | 221.56 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in most organic solvents |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 3-chloro-4-trifluoromethoxy aniline. The overall reported yield for this process is 31.5% with a purity of ≥99.2% (GC).

Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Diazotization of 3-Chloro-4-trifluoromethoxy aniline

-

Dissolve 3-chloro-4-trifluoromethoxy aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formaldoximation

-

In a separate flask, prepare a solution of formaldoxime by reacting formaldehyde with hydroxylamine hydrochloride.

-

To the formaldoxime solution, add a solution of copper(II) sulfate.

-

Slowly add the previously prepared cold diazonium salt solution to the formaldoxime solution while maintaining the temperature at 10-15 °C with vigorous stirring.

-

Continue stirring for one hour after the addition is complete.

Step 3: Hydrolysis

-

Acidify the reaction mixture from Step 2 with concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the aldoxime intermediate to the corresponding aldehyde.

-

After cooling, the aldehyde can be isolated by steam distillation.

Step 4: Cyanation

-

The aldehyde obtained from Step 3 is converted to the final product, this compound, using a suitable cyanation method. A common method involves reacting the aldehyde with hydroxylamine hydrochloride to reform the oxime, which is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride or a carbodiimide.

Spectroscopic Data

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final compounds, which are desirable properties in drug design.

Table 2: Applications of this compound

| Field | Application |

| Pharmaceuticals | Serves as a key intermediate in the synthesis of various drug candidates. The trifluoromethoxy group is a bioisostere of other functional groups and can improve a molecule's pharmacokinetic profile. |

| Agrochemicals | Used in the development of novel herbicides and pesticides.[2] The trifluoromethoxy moiety can contribute to the biological activity of the final product.[2] |

| Materials Science | Potential applications in the synthesis of specialty polymers and other advanced materials due to the unique properties imparted by the trifluoromethoxy group. |

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4-chloro-3-(trifluoromethoxy)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details two primary synthesis pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to the unique properties conferred by the trifluoromethoxy group, such as high metabolic stability and lipophilicity. These characteristics make it a desirable building block in the design of novel bioactive molecules. This guide outlines two effective multi-step synthetic strategies commencing from the readily available starting material, 3-amino-4-chlorobenzonitrile.

Synthetic Route 1: Diazotization-Hydrolysis followed by Electrochemical O-Trifluoromethylation

This modern approach involves the initial conversion of 3-amino-4-chlorobenzonitrile to the corresponding phenol, followed by a direct O-trifluoromethylation using an electrochemical method, which is particularly suitable for electron-deficient phenols.[1][2]

Step 1: Synthesis of 4-Chloro-3-hydroxybenzonitrile via Diazotization and Hydrolysis

The first step is a Sandmeyer-type reaction involving the diazotization of 3-amino-4-chlorobenzonitrile, followed by hydrolysis of the resulting diazonium salt to yield 4-chloro-3-hydroxybenzonitrile.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate reaction vessel, bring an aqueous solution of sulfuric acid to a boil.

-

Carefully add the cold diazonium salt solution portion-wise to the boiling acidic solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating the mixture for a short period to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 4-chloro-3-hydroxybenzonitrile.

-

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Amino-4-chlorobenzonitrile | 1.0 eq | Starting material |

| Sulfuric Acid (conc.) | Excess | For diazotization and hydrolysis |

| Sodium Nitrite | 1.05 eq | Diazotizing agent |

| Reaction Temperature | 0-5 °C (diazotization) | Critical for diazonium salt stability |

| Reaction Temperature | Boiling (hydrolysis) | To facilitate decomposition |

| Solvent | Water, Ethyl Acetate | Reaction and extraction |

| Expected Yield | Variable | Dependent on reaction scale and conditions |

Diagram of Synthetic Pathway - Route 1, Step 1

Caption: Synthesis of 4-Chloro-3-hydroxybenzonitrile.

Step 2: Electrochemical O-Trifluoromethylation

The intermediate, 4-chloro-3-hydroxybenzonitrile, is then subjected to direct O-trifluoromethylation using an electrochemical approach with sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source.[2]

Experimental Protocol:

-

Reaction Setup:

-

In an undivided electrochemical cell equipped with graphite electrodes, dissolve 4-chloro-3-hydroxybenzonitrile and sodium trifluoromethanesulfinate (Langlois reagent) in a mixed solvent system of anhydrous acetonitrile and water.

-

Add a supporting electrolyte, such as sodium perchlorate (NaClO4).

-

-

Electrolysis:

-

Apply a constant current to the solution at room temperature with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

| Reagent/Parameter | Quantity/Value | Notes |

| 4-Chloro-3-hydroxybenzonitrile | 1.0 eq | Substrate |

| Sodium Trifluoromethanesulfinate | Excess | CF3 source |

| Sodium Perchlorate | Supporting electrolyte | |

| Solvent | Acetonitrile/Water | |

| Current | Constant current | e.g., 10 mA |

| Temperature | Room Temperature | |

| Reported Yield | Up to 75% [2] | For electron-deficient phenols |

Diagram of Synthetic Pathway - Route 1, Step 2

References

Technical Guide: 4-Chloro-3-(trifluoromethoxy)benzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, including its chemical identity and available data. Due to the limited public information on this specific compound, this guide also presents a detailed analysis of the closely related and structurally similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, for which extensive data is available. This comparative approach offers valuable insights into the potential properties and applications of this compound.

This compound: Core Data

This compound is a substituted aromatic nitrile. Its IUPAC name is this compound.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886501-50-4[1][2] |

| Molecular Formula | C8H3ClF3NO[1][2] |

| Molecular Weight | 221.56 g/mol [2] |

| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzenecarbonitrile[1] |

Currently, detailed experimental protocols, extensive quantitative data, and specific signaling pathway information for this compound are not widely available in the public domain. The compound is listed as a research chemical by various suppliers.[1][2] It has also been mentioned within broader patent literature concerning heterobicyclic metalloprotease inhibitors, suggesting its potential utility as a building block in the synthesis of pharmacologically active molecules.

4-Chloro-3-(trifluoromethyl)benzonitrile: A Detailed Technical Profile

In contrast to the trifluoromethoxy analog, 4-Chloro-3-(trifluoromethyl)benzonitrile is a well-characterized compound with substantial data regarding its properties, synthesis, and applications. Given the structural similarity—the key difference being an oxygen atom linker in the trifluoromethoxy group—the data for this analog can serve as a valuable reference point.

Table 2: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzonitrile

| Property | Value |

| CAS Number | 1735-54-2 |

| Molecular Formula | C8H3ClF3N |

| Molecular Weight | 205.56 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 63 - 68 °C |

| Boiling Point | 100-105 °C at 11 mmHg |

| Purity | ≥ 98% (GC) |

Applications in Research and Development

4-Chloro-3-(trifluoromethyl)benzonitrile is a versatile intermediate in several key industrial and research sectors:

-

Pharmaceutical Research : It serves as a crucial building block in the synthesis of novel pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

-

Agrochemical Development : This compound is a key intermediate in the manufacturing of various pesticides and herbicides, contributing to crop protection.

-

Material Science : Its fluorinated structure is leveraged in the creation of advanced polymers and coatings that require high chemical and thermal resistance.

Experimental Protocols: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile

While multiple synthetic routes exist, a common approach involves a multi-step process starting from m-chlorobenzotrifluoride. The following is a representative, generalized workflow.

General Synthesis Workflow

Caption: Generalized synthetic pathway for a related isomer, 4-chloro-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Steps (Illustrative)

A method for synthesizing the related isomer, 4-chloro-2-trifluoromethylbenzonitrile, provides a detailed example of the chemical transformations involved:

-

Nitration : m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitro-trifluoromethyl toluene.

-

Reduction : The intermediate is then reduced, for example, through Raney nickel catalytic hydrogenation, to produce 4-chloro-2-trifluoromethylaniline.

-

Diazotization and Bromination : The aniline derivative undergoes diazotization followed by bromination with reagents like cuprous bromide, hydrobromic acid, and sodium nitrite to form 4-chloro-2-trifluoromethylbromobenzene.

-

Cyanation : The final step involves the cyanation of the brominated intermediate using cuprous cyanide, often in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide and a solvent such as DMF, to yield the target compound, 4-chloro-2-trifluoromethylbenzonitrile.

Logical Relationships in Synthesis

The synthesis of halogenated benzonitriles often relies on a logical progression of functional group transformations. The following diagram illustrates the decision-making process and relationships in a typical multi-step synthesis.

Caption: Logical progression of functional group transformations in synthesis.

Conclusion

While this compound remains a compound with limited publicly available technical data, its structural similarity to 4-Chloro-3-(trifluoromethyl)benzonitrile allows for informed postulations regarding its chemical behavior and potential applications. Professionals in drug development and materials science may find this compound to be of interest as a novel building block. Further research is necessary to fully characterize its physicochemical properties, synthetic pathways, and biological activity. The detailed information provided for the '-trifluoromethyl' analog serves as a robust starting point for such investigations.

References

An In-depth Technical Guide to the Spectral Data of 4-Chloro-3-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-3-(trifluoromethoxy)benzonitrile. Due to the limited availability of experimentally derived spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes generalized experimental protocols for acquiring such data and illustrates the analytical workflow.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (CAS Number: 886501-50-4, Molecular Formula: C₈H₃ClF₃NO, Molecular Weight: 221.56 g/mol ).[1]

¹H NMR (Proton NMR) Predicted Chemical Shifts

The predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ would likely show three signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |

| ~ 7.8 - 8.0 | d (doublet) | 1H | H-2 |

| ~ 7.6 - 7.7 | dd (doublet of doublets) | 1H | H-6 |

| ~ 7.4 - 7.5 | d (doublet) | 1H | H-5 |

Note: The exact chemical shifts and coupling constants are estimations and can vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

The predicted ¹³C NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-3 (bearing the -OCF₃ group) |

| ~ 135 - 140 | C-4 (bearing the -Cl group) |

| ~ 133 - 136 | C-6 |

| ~ 130 - 133 | C-2 |

| ~ 120 - 125 (quartet, due to C-F coupling) | -OCF₃ |

| ~ 118 - 122 | C-5 |

| ~ 115 - 118 | -CN (nitrile carbon) |

| ~ 110 - 115 | C-1 (bearing the -CN group) |

IR (Infrared) Spectroscopy Predicted Absorption Bands

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2230 - 2210 | C≡N stretch | Nitrile |

| ~ 1580 - 1450 | C=C stretch | Aromatic ring |

| ~ 1250 - 1100 | C-O-C stretch & C-F stretch | Trifluoromethoxy group |

| ~ 850 - 750 | C-Cl stretch | Chloro group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

MS (Mass Spectrometry) Predicted Fragmentation

In an electron ionization (EI) mass spectrum, the molecule would fragment in predictable ways.

| Predicted m/z | Proposed Fragment Identity |

| 221/223 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 192/194 | [M - CN]⁺ |

| 186/188 | [M - Cl]⁺ |

| 156 | [M - OCF₃]⁺ |

| 101 | [C₆H₃CN]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans and a longer acquisition time are typically required.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal by applying pressure.[3]

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for this type of molecule.[5][6] In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectral Analysis

Caption: General experimental workflow for spectral analysis.

Logical Relationships in Spectral Data Interpretation

Caption: Logical flow of spectral data for structure elucidation.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

I. Physicochemical Properties

A summary of the known physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile is presented below. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 79539-78-1 | N/A |

| Molecular Formula | C₈H₃ClF₃NO | [1] |

| Molecular Weight | 221.56 g/mol | N/A |

| Predicted XlogP | 3.4 | [1] |

Note: The predicted XlogP value suggests that the compound is likely to be more soluble in nonpolar organic solvents than in water.

II. Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. A general and robust method for determining the solubility of a crystalline compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Place a known volume of the selected organic solvent into several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in terms of g/L or mol/L from the determined concentration and the dilution factor.

III. Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: Logical workflow for solubility assessment of a chemical compound.

IV. Considerations for Drug Development

In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. While this compound is an intermediate, its solubility will directly impact:

-

Reaction Kinetics: The rate of a chemical reaction often depends on the concentration of the reactants in solution.

-

Purification: Crystallization, a common purification technique, is highly dependent on the solubility profile of the compound in different solvents and solvent mixtures.

-

Process Safety: Knowledge of solubility can help in preventing accidental precipitation in process lines and reactors.

For drug development professionals, it is advisable to determine the solubility in a range of pharmaceutically acceptable solvents. Patents related to compounds containing similar structural motifs sometimes mention the use of organic solvents such as ethers, ethyl acetate, ethanol, isopropanol, or acetonitrile for synthesis and formulation, which could be a good starting point for solvent selection.[2][3][4][5]

References

- 1. PubChemLite - this compound (C8H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 2. CA2608890C - Heterobicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

- 3. US20070155738A1 - Heterobicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

- 4. WO2006128184A2 - Pyrimidine or triazine fused bicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

- 5. AU2006251989B2 - Pyrimidine or triazine fused bicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

4-Chloro-3-(trifluoromethoxy)benzonitrile material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) for 4-Chloro-3-(trifluoromethoxy)benzonitrile (CAS 886501-50-4) is publicly available. The following information is a composite guide based on data for the structurally similar compound 4-Chloro-3-(trifluoromethyl)benzonitrile and general principles of chemical safety. It is intended for informational purposes and should be supplemented with professional judgment and, where possible, direct testing.

Chemical Identification and Properties

This section summarizes the known physical and chemical properties of this compound and its close analogue, 4-Chloro-3-(trifluoromethyl)benzonitrile.

| Property | This compound | 4-Chloro-3-(trifluoromethyl)benzonitrile |

| CAS Number | 886501-50-4[1] | 1735-54-2[2][3] |

| Molecular Formula | C₈H₃ClF₃NO[1] | C₈H₃ClF₃N[2][3] |

| Molecular Weight | 221.56 g/mol [1] | 205.56 g/mol [2][3] |

| Appearance | Not specified | White to almost white powder/crystal[2] |

| Melting Point | Not specified | 63 - 67 °C[2] |

| Boiling Point | Not specified | 105 °C at 11 mmHg[2] |

| Purity | Not specified | ≥ 98% (GC)[2] |

Hazard Identification and Safety Precautions

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

GHS Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | Wash face, hands, and any exposed skin thoroughly after handling.[4][5] Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Use only outdoors or in a well-ventilated area.[4][5] |

| Response | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Experimental Protocols

As no specific experimental protocols for this compound are available, a general procedure for the synthesis of a related halobenzonitrile is provided as an illustrative example. This compound is valuable as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[2]

Example Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

This protocol details the conversion of a haloaniline to a benzonitrile, a common transformation in medicinal chemistry.

-

Diazonium Salt Formation:

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution and stir until a dark yellow solution is formed.

-

Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.

-

Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution over approximately 30 minutes to form a reddish-brown diazonium salt solution.[6]

-

-

Cyanation Reaction:

-

Neutralize the diazonium salt solution with Na₂CO₃ to a pH of 7.0.

-

In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the neutralized diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.

-

Continue stirring at 0-5°C for 2 hours, during which a reddish-brown precipitate will form.[6]

-

-

Work-up and Purification:

-

Filter the precipitate and wash the solid with dichloromethane.

-

Collect the organic phase.

-

Extract the aqueous phase twice with 1/3 volume of dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using an eluent of petroleum ether: ethyl acetate (20:1).[6]

-

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to handling and using substituted benzonitriles.

Caption: General emergency response workflow for a chemical spill.

Caption: Example workflow for the synthesis of a halobenzonitrile.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile functionality, imparts specific electronic and lipophilic properties that make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties, a plausible synthetic pathway derived from analogous chemical transformations, and its potential applications.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in drug discovery and materials science for modulating their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is known for its high lipophilicity and metabolic stability, which can enhance the bioavailability and efficacy of parent compounds. This compound serves as a key intermediate, providing a scaffold that can be further elaborated to access a wide range of complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely reported in the literature; therefore, some data is based on predictions and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 886501-50-4 | Santa Cruz Biotechnology |

| Molecular Formula | C₈H₃ClF₃NO | Santa Cruz Biotechnology |

| Molecular Weight | 221.56 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in common organic solvents | Predicted |

Plausible Synthetic Pathway

The proposed overall synthetic scheme is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following experimental protocols are based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Step 1 & 2: Synthesis of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (Conceptual)

A direct and efficient method for the selective trifluoromethoxylation and subsequent nitration to yield 4-chloro-1-nitro-2-(trifluoromethoxy)benzene is not well-documented. However, a plausible approach could involve the nitration of a suitable precursor like 1-chloro-2-(trifluoromethoxy)benzene. The synthesis of this precursor itself is challenging.

Step 3: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline (Reduction)

This protocol is adapted from the reduction of similar nitroaromatic compounds.

-

Materials:

-

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq)

-

Iron powder (3.0 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol

-

Water

-

-

Procedure:

-

A mixture of 4-chloro-1-nitro-2-(trifluoromethoxy)benzene and iron powder in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is basified with a sodium hydroxide solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-chloro-3-(trifluoromethoxy)aniline, which can be purified by column chromatography or distillation.

-

Step 4: Synthesis of this compound (Sandmeyer Reaction)

This protocol is a standard procedure for the conversion of anilines to benzonitriles.

-

Materials:

-

4-Chloro-3-(trifluoromethoxy)aniline (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Cyanide (CuCN) (1.2 eq)

-

Potassium Cyanide (KCN) (1.2 eq)

-

Water

-

Ice

-

-

Procedure:

-

4-Chloro-3-(trifluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

The mixture is cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.

-

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical flow ensures the correct placement of the required functional groups on the aromatic ring.

Caption: Logical workflow of the proposed synthesis.

Applications and Future Perspectives

While specific applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, while the chloro and nitrile groups provide sites for further chemical modification.

Potential areas of application include:

-

Pharmaceuticals: As a scaffold for the development of kinase inhibitors, ion channel modulators, and other therapeutic agents.

-

Agrochemicals: As a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides.

-

Materials Science: For the creation of specialty polymers and liquid crystals with unique electronic and physical properties.

The development of a reliable and scalable synthesis for this compound would open up new avenues for research and development in these areas.

Conclusion

This compound is a promising building block for chemical synthesis. Although its discovery and a detailed, validated synthetic protocol are not well-documented in publicly available literature, a plausible synthetic route via the Sandmeyer reaction of 4-chloro-3-(trifluoromethoxy)aniline has been proposed. The experimental protocols provided, based on analogous reactions, offer a starting point for researchers to develop a robust synthesis of this valuable compound. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

An In-depth Technical Guide to the Key Chemical Reactions Involving 4-Chloro-3-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile moiety, offers multiple avenues for chemical modification. This technical guide provides an overview of the core chemical transformations related to this compound, focusing on its synthesis. Due to the limited availability of specific documented reactions starting from this compound in publicly accessible literature, this document details a plausible and established synthetic route to this key intermediate, providing a foundational understanding for researchers in the field.

Introduction

Fluorinated organic molecules are critical components in modern drug discovery and materials science. The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block, enabling the introduction of this valuable motif into more complex molecular architectures. The chloro and nitrile functionalities provide orthogonal reactive handles for a variety of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, reduction, and hydrolysis.

This guide will focus on a key reaction in the synthesis of this compound itself, namely the trifluoromethoxylation of a phenolic precursor. This reaction is often a critical and challenging step in the synthesis of such compounds.

Core Reaction: Synthesis via Trifluoromethoxylation

A common and plausible route to this compound involves the conversion of a corresponding phenolic compound. This transformation is a cornerstone in organofluorine chemistry.

Reaction Pathway: Trifluoromethoxylation of 4-Chloro-3-hydroxybenzonitrile

The synthesis of this compound can be envisioned from the commercially available precursor, 4-Chloro-3-hydroxybenzonitrile. The key transformation is the introduction of the trifluoromethoxy group onto the phenolic oxygen.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Illustrative Trifluoromethoxylation

The following protocol is a representative procedure based on established methodologies for the trifluoromethoxylation of phenols. This is a conceptual protocol and requires optimization and adherence to all laboratory safety precautions.

Objective: To synthesize this compound from 4-Chloro-3-hydroxybenzonitrile.

Materials:

-

4-Chloro-3-hydroxybenzonitrile

-

Trifluoromethylating agent (e.g., 2-(Trifluoromethyl)-1,3-dioxolan-2-ylium triflate or similar electrophilic trifluoromethoxylating reagent)

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Suitable base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine (saturated aq. NaCl)

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))

Procedure:

-

To a dry, inert-atmosphere flask, add 4-Chloro-3-hydroxybenzonitrile (1.0 eq) and the chosen anhydrous aprotic solvent.

-

Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

-

Add the trifluoromethylating agent (1.1 - 1.5 eq) to the suspension.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., Ethyl acetate) multiple times.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes hypothetical but expected data for the described trifluoromethoxylation reaction. Actual results would be dependent on specific conditions and reagents used.

| Parameter | Value |

| Reactant | 4-Chloro-3-hydroxybenzonitrile |

| Product | This compound |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36-38 °C |

| Boiling Point | 206.8 ± 40.0 °C at 760 Torr |

| Typical Yield | 60-85% (highly condition-dependent) |

| Purity (Post-Chromo.) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 3H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58 to -60 (s) |

Potential Downstream Reactions

Once synthesized, this compound is primed for a variety of subsequent chemical transformations, making it a valuable intermediate. The logical flow for utilizing this intermediate is outlined below.

Caption: Potential reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and trifluoromethoxy groups activates the aromatic ring towards nucleophilic attack, particularly at the carbon bearing the chloro substituent. This allows for the displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiolates).

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group can participate in a range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Reaction: Reaction with alkenes.

Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into:

-

Primary Amines: Through reduction using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or other hydride sources.

-

Carboxylic Acids: Via hydrolysis under acidic or basic conditions.

Conclusion

This compound is a strategically important intermediate in synthetic chemistry. While detailed experimental protocols for its subsequent reactions are not widely disseminated in common literature, its synthesis via trifluoromethoxylation of 4-Chloro-3-hydroxybenzonitrile is a key enabling reaction. The presence of three distinct functional groups on the aromatic ring provides a rich platform for the generation of diverse and complex molecules, particularly for applications in the pharmaceutical and agrochemical industries. The experimental and conceptual framework provided herein serves as a foundational guide for researchers looking to synthesize and utilize this valuable chemical entity.

Unlocking the Potential of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document outlines potential research avenues for the novel chemical entity 4-Chloro-3-(trifluoromethoxy)benzonitrile. Due to the limited publicly available data on this compound, this guide focuses on prospective applications and experimental designs, drawing analogies from structurally similar molecules and the known physicochemical effects of its constituent functional groups.

Introduction to this compound

This compound is a fluorinated aromatic compound with the CAS number 886501-50-4.[1] Its structure combines a benzonitrile core with a chloro and a trifluoromethoxy substituent. The trifluoromethoxy group (-OCF3) is of particular interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. This compound is currently designated for research use only, indicating its potential as a building block for new chemical entities.[1]

Physicochemical Properties

Quantitative data for this compound is sparse. The table below summarizes the available information.

| Property | Value | Reference |

| CAS Number | 886501-50-4 | [1] |

| Molecular Formula | C₈H₃ClF₃NO | [1] |

| Molecular Weight | 221.56 g/mol | [1] |

Potential Research Areas

The unique combination of a reactive nitrile group, a chlorine atom, and a trifluoromethoxy group suggests several promising areas for investigation.

Medicinal Chemistry and Drug Discovery

The trifluoromethoxy group is a well-regarded bioisostere for other functional groups and can enhance a drug candidate's properties. Research in this area could focus on using this compound as a scaffold or intermediate for synthesizing novel therapeutic agents.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The benzonitrile moiety can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

-

Ion Channel Modulators: The lipophilic nature of the trifluoromethoxy group could facilitate passage through cell membranes to interact with ion channels.

-

Anti-inflammatory and Analgesic Agents: Structurally related compounds have shown promise in these areas.[2]

Agrochemical Development

Halogenated and trifluoromethylated benzonitriles are precursors to various herbicides and pesticides.[2][3] The trifluoromethoxy group can enhance the potency and environmental stability of these agents.

Potential Applications:

-

Herbicides: The nitrile group can be hydrolyzed to an amide, a common feature in many herbicides.

-

Pesticides and Fungicides: The overall scaffold could be elaborated to target specific enzymes or receptors in pests and fungi.[2][3]

Materials Science

The electronic properties imparted by the fluorine and chlorine atoms make this compound a candidate for the synthesis of advanced materials.

Potential Uses:

-

High-Performance Polymers: Incorporation into polymer backbones could enhance thermal and chemical resistance.[2]

-

Organic Electronics: The electron-withdrawing nature of the substituents could be exploited in the design of n-type organic semiconductors.

Proposed Experimental Protocols and Workflows

Given the nascent stage of research on this compound, the following are proposed experimental starting points.

Synthesis and Derivatization

The development of a robust synthetic route to this compound and its derivatives is a primary research objective. A possible synthetic approach, by analogy to similar compounds, could involve the cyanation of a corresponding aryl halide.

Hypothetical Synthetic Protocol (Sandmeyer-type Reaction):

-

Diazotization: Start with 4-Chloro-3-(trifluoromethoxy)aniline. Dissolve the aniline in a suitable acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Add the cold diazonium salt solution to the cyanide solution.

-

Work-up and Purification: Allow the reaction to warm to room temperature and then heat to drive to completion. Extract the product with an organic solvent, wash, dry, and purify using column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis and initial derivatization.

Biological Screening Workflow

For researchers in drug discovery, a primary step is to screen the compound against a panel of relevant biological targets.

General Screening Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Development: Select a panel of assays relevant to the desired therapeutic area (e.g., kinase activity assays, cell viability assays).

-

Screening: Perform high-throughput screening of the compound at various concentrations.

-

Hit Identification and Validation: Identify initial "hits" and validate them through dose-response studies and secondary assays.

The logical flow for a biological screening campaign is illustrated below.

Conclusion

While specific data on this compound is limited, its chemical structure presents a compelling case for its investigation across multiple scientific disciplines. The presence of the trifluoromethoxy group, in particular, suggests that derivatives of this compound could possess advantageous properties for applications in medicine, agriculture, and materials science. The proposed research pathways and experimental designs in this document offer a foundational framework for scientists to begin exploring the potential of this promising chemical entity. Further characterization and synthetic methodology development are critical next steps to unlocking its full potential.

References

Foreword: The Strategic Value of the Trifluoromethoxy Group in Molecular Design

An In-depth Technical Guide to Trifluoromethoxy-Substituted Benzonitriles for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, offering a distinct profile of electronic and physicochemical properties that sets it apart from its more common counterpart, the trifluoromethyl (-CF₃) group.[1][2] When appended to a versatile scaffold like benzonitrile, the resulting molecule becomes a high-value intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of trifluoromethoxy-substituted benzonitriles, explaining the causality behind synthetic choices and the functional implications of their unique properties. The protocols and data presented are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these foundational methodologies.

Core Physicochemical & Electronic Properties

Understanding the trifluoromethoxy group's influence on the benzonitrile core is fundamental to its application. The -OCF₃ group is a fascinating electronic modulator, often referred to as a "super-halogen" or "pseudo-halogen".[1][5]

-

Electronic Effects : It exhibits a powerful electron-withdrawing inductive effect (-I) due to the three highly electronegative fluorine atoms. This is partially counterbalanced by a lone pair-donating resonance effect (+M) from the oxygen atom.[1] However, the inductive effect typically dominates, rendering the aromatic ring electron-deficient and influencing its reactivity in electrophilic aromatic substitution.[1]

-

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[6] This significantly enhances a molecule's ability to cross lipid membranes, a critical factor for bioavailability.[2][6]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative processes that would readily cleave a simple methoxy (-OCH₃) group.[1][2] This property is invaluable for increasing the half-life of drug candidates.[6]

-

Conformational Influence : Unlike the planar methoxy group, the trifluoromethoxy group typically orients itself perpendicular to the plane of the benzene ring.[1][5] This conformational preference can be exploited to influence binding interactions with biological targets by creating specific steric profiles.

Table 1: Comparative Physicochemical Data

| Property | 4-(Trifluoromethoxy)benzonitrile | 4-(Trifluoromethyl)benzonitrile | Benzonitrile |

| CAS Number | 332-25-2[4] | 455-18-5[7] | 100-47-0 |

| Molecular Weight | 187.12 g/mol [4] | 171.12 g/mol [7] | 103.12 g/mol |

| Boiling Point | 193 °C[4] | 80-81 °C / 20 mmHg[7] | 190.7 °C |

| Density | 1.31 g/mL[4] | 1.278 g/mL[7] | 1.01 g/mL |

| Hansch Parameter (π) | +1.04[6] | +0.88[2] | +1.56 |

Synthesis Strategies: A Logic-Driven Approach

The synthesis of trifluoromethoxy-substituted benzonitriles is a non-trivial task, primarily because the trifluoromethoxide anion is highly unstable.[6] Therefore, direct nucleophilic substitution is often not feasible, necessitating more sophisticated strategies. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Strategy A: Cyanation of Trifluoromethoxy-Substituted Aromatics

This is often the most direct approach, starting with a precursor that already contains the critical -OCF₃ group. The key transformation is the introduction of the nitrile functionality.

Caption: Key synthetic pathways for introducing a nitrile group onto a trifluoromethoxy-substituted aromatic core.

This protocol describes the conversion of a trifluoromethoxy-substituted aniline to the corresponding benzonitrile. The causality for each step is critical: the initial diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose explosively at higher temperatures. The subsequent displacement with copper(I) cyanide provides the nitrile.[8]

Starting Material: 4-(Trifluoromethoxy)aniline

-

Diazotization:

-

Suspend 4-(trifluoromethoxy)aniline (1 eq.) in a mixture of water and concentrated hydrochloric acid (3 eq.).

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The low temperature is crucial for the stability of the diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature never exceeds 5 °C. The formation of nitrous acid in situ reacts with the aniline to form the diazonium salt.

-

Stir the reaction mixture for an additional 30 minutes at 0–5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq.) and sodium cyanide (1.5 eq.) in water. This forms a soluble dicyanocuprate(I) complex, which is the active reagent.

-

Neutralize the cold diazonium salt solution carefully with sodium carbonate until the pH is approximately 6-7. This is done to prevent the liberation of toxic HCN gas in the next step.

-

Slowly add the neutralized diazonium salt solution to the copper cyanide solution at room temperature. Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the nitrile group.

-

Heat the reaction mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 4-(trifluoromethoxy)benzonitrile.

-

Strategy B: Trifluoromethoxylation of Hydroxybenzonitriles

This "late-stage" functionalization approach is synthetically challenging but valuable. It involves converting a phenolic hydroxyl group into the -OCF₃ group.

Caption: General workflow for the synthesis of trifluoromethyl ethers from phenols via an aryl xanthate intermediate.

This transformation often proceeds via intermediate species like aryl chloroformates or xanthates, which are then subjected to fluorinating reagents. A plausible, though unverified, route involves reacting a hydroxybenzonitrile with a suitable trifluoromethylating agent.[9] The conditions for such reactions are often harsh and require specialized equipment.[1]

Reactivity and Strategic Functionalization

The trifluoromethoxy and nitrile groups exert strong, and sometimes competing, directing effects on the aromatic ring, which must be understood for further molecular elaboration.

-

Electrophilic Aromatic Substitution (EAS) : The benzonitrile ring is deactivated towards EAS. The -CN group is a meta-director, while the -OCF₃ group is an ortho-, para-director (with a strong preference for para substitution).[1][10] The outcome of an EAS reaction, such as nitration or halogenation, will depend on the relative positions of these groups and the reaction conditions. For example, in 3-(trifluoromethoxy)benzonitrile, the methyl group (an o,p-director) would direct incoming electrophiles to positions 2, 4, and 6, while the -OCF₃ and -CN groups (meta-directors) reinforce substitution at the other positions.[10]

Caption: Competing directing effects of -CN and -OCF₃ groups for an incoming electrophile (E⁺).

-

Nitrile Group Transformations : The nitrile group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Engaged in cycloaddition reactions to form heterocyclic rings like tetrazoles or pyridines.

-

Applications in Research and Development

The unique properties imparted by the trifluoromethoxy group make these benzonitrile derivatives highly sought-after intermediates in several high-value R&D sectors.

Drug Discovery & Medicinal Chemistry

This is the most prominent area of application. The -OCF₃ group is used to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2][11][12]

-

Enhanced Efficacy and Selectivity : The combination of high lipophilicity and strong electron-withdrawing character can enhance binding affinity to biological targets and improve membrane permeability.[2] Trifluoromethoxy-substituted benzonitriles are key intermediates for drugs targeting neurological disorders and for various kinase inhibitors in oncology.[3][4][13]

-

Metabolic Blocking : The inertness of the -OCF₃ group can be used to block metabolic hotspots on a molecule, thereby increasing its in vivo half-life and reducing the required therapeutic dose.[6]

Materials Science

The incorporation of highly fluorinated moieties into organic materials can lead to superior performance characteristics.[14]

-

Liquid Crystals : The rigidity of the benzonitrile core combined with the properties of the -OCF₃ group can be used to design novel liquid crystal molecules with enhanced thermal stability and unique electro-optical properties.[15]

-

Polymers and Coatings : When incorporated into polymers, the trifluoromethoxy group can significantly increase thermal stability, chemical resistance, and hydrophobicity, leading to advanced materials for demanding applications.[3][4]

Agrochemicals

Similar to pharmaceuticals, the properties of the -OCF₃ group are beneficial in the design of modern pesticides.

-

Herbicides and Fungicides : These intermediates are used to create active ingredients with improved stability, bioavailability, and efficacy against a wide range of agricultural pests.[3][14]

Spectroscopic Characterization

Unambiguous identification of trifluoromethoxy-substituted benzonitriles relies on a combination of standard spectroscopic techniques.

Table 2: Typical Spectroscopic Signatures

| Technique | Feature | Typical Values / Observations |

| ¹⁹F NMR | -OCF₃ Signal | A sharp singlet. The chemical shift is characteristic and distinct from a -CF₃ group. For example, 2-(trifluoromethyl)benzonitrile shows a signal at -62.05 ppm, while other trifluoromethyl aromatics appear between -59 and -64 ppm.[16] |

| ¹³C NMR | -C≡N Carbon | ~115-120 ppm. |

| C-OCF₃ Carbon | Quartet due to coupling with fluorine atoms (¹JCF). | |

| -OCF₃ Carbon | Quartet due to coupling with fluorine atoms (¹JCF), typically around 120-125 ppm (e.g., 122.5 q, J = 272 Hz for 2-(trifluoromethyl)benzonitrile).[16] | |

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~7.5-8.0 ppm), with chemical shifts and coupling patterns dictated by the substitution pattern.[16] |

| IR Spectroscopy | Nitrile Stretch | A sharp, strong absorption band around 2220–2240 cm⁻¹. |

| Mass Spec. | Molecular Ion | A clear molecular ion peak (M⁺) is typically observed. |

Safety & Handling

As with all laboratory chemicals, trifluoromethoxy-substituted benzonitriles must be handled with appropriate care.

-

General Hazards : These compounds are typically solids or high-boiling liquids. They should be considered harmful if swallowed, inhaled, or absorbed through the skin, consistent with other aromatic nitriles and fluorinated compounds.[7]

-